Carpipramine dihydrochloride
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Overview
Description
Carpipramine dihydrochloride, known by its chemical name 1-[3-(5,6-dihydrobenzobbenzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide dihydrochloride, is an atypical antipsychotic used primarily for the treatment of schizophrenia and anxiety in countries such as France and Japan . It possesses neuroleptic, anxiolytic, and hypnotic properties, making it a versatile compound in psychiatric medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carpipramine dihydrochloride involves multiple steps, starting from the formation of the core dibenzazepine structure. The synthetic route typically includes:
Formation of the Dibenzazepine Core: This involves cyclization reactions to form the tricyclic structure.
Alkylation: The dibenzazepine core is then alkylated with a suitable alkylating agent to introduce the propyl group.
Piperidine Ring Formation: The introduction of the piperidine ring is achieved through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Carpipramine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced amides, and substituted piperidine derivatives .
Scientific Research Applications
Carpipramine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of tricyclic antipsychotics and their derivatives.
Biology: Investigated for its effects on neurotransmitter systems, particularly dopamine and serotonin receptors.
Medicine: Clinically used to treat schizophrenia and anxiety, with ongoing research into its potential for treating other psychiatric disorders.
Industry: Utilized in the development of new antipsychotic drugs and as a standard in pharmaceutical quality control
Mechanism of Action
Carpipramine dihydrochloride exerts its effects primarily through antagonism of dopamine receptors, particularly the D2 and D3 receptors . This antagonistic action helps to alleviate symptoms of schizophrenia by reducing dopaminergic activity in the brain. Additionally, it has affinity for serotonin receptors, which contributes to its anxiolytic and hypnotic effects .
Comparison with Similar Compounds
Clocapramine: Another tricyclic antipsychotic with similar therapeutic uses.
Mosapramine: A derivative with enhanced efficacy and reduced side effects.
Penfluridol: A typical antipsychotic with a different mechanism of action but similar clinical applications
Uniqueness: Carpipramine dihydrochloride is unique due to its combination of neuroleptic, anxiolytic, and hypnotic properties, which are not commonly found together in other antipsychotics. Its structural relationship to both tricyclics and butyrophenones also sets it apart from other compounds in its class .
Properties
CAS No. |
60452-13-3 |
---|---|
Molecular Formula |
C28H42Cl2N4O2 |
Molecular Weight |
537.6 g/mol |
IUPAC Name |
1-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;hydrate;dihydrochloride |
InChI |
InChI=1S/C28H38N4O.2ClH.H2O/c29-27(33)28(31-18-6-1-7-19-31)15-21-30(22-16-28)17-8-20-32-25-11-4-2-9-23(25)13-14-24-10-3-5-12-26(24)32;;;/h2-5,9-12H,1,6-8,13-22H2,(H2,29,33);2*1H;1H2 |
InChI Key |
DQZZUZZSEFHBSL-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=CC=CC=C53)C(=O)N.O.Cl.Cl |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=CC=CC=C53)C(=O)N.O.Cl.Cl |
7075-03-8 | |
Pictograms |
Irritant |
Synonyms |
Bay b 4343b carbadipimidine carpipramine carpipramine dihydrochloride carpipramine dihydrochloride anhydrous Defekton Prazinil PZ 1511 |
Origin of Product |
United States |
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